3-Bromo-[1,1'-biphenyl]-2-amine

Suzuki-Miyaura cross-coupling Tri-ortho-substituted biphenyl Palladium catalysis

3-Bromo-[1,1'-biphenyl]-2-amine (CAS 1620885-59-7; C₁₂H₁₀BrN; MW 248.12 g/mol) is an aromatic amine biphenyl derivative featuring a bromine atom at the 3-position and a primary amino group at the 2-position on the same phenyl ring. This ortho-amino bromobiphenyl scaffold is prepared via Suzuki-Miyaura cross-coupling between 2,6-dibromoaniline and phenylboronic acid using Pd(PPh₃)₄ catalyst.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B12824362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-[1,1'-biphenyl]-2-amine
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)N
InChIInChI=1S/C12H10BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2
InChIKeyATTUXZGFFOVVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-[1,1'-biphenyl]-2-amine: Ortho-Amino Bromobiphenyl Building Block for Cross-Coupling Procurement


3-Bromo-[1,1'-biphenyl]-2-amine (CAS 1620885-59-7; C₁₂H₁₀BrN; MW 248.12 g/mol) is an aromatic amine biphenyl derivative featuring a bromine atom at the 3-position and a primary amino group at the 2-position on the same phenyl ring . This ortho-amino bromobiphenyl scaffold is prepared via Suzuki-Miyaura cross-coupling between 2,6-dibromoaniline and phenylboronic acid using Pd(PPh₃)₄ catalyst [1]. The compound belongs to the 2-aminobiphenyl class, which serves as a key intermediate in the synthesis of carboxamide fungicides (e.g., bixafen, boscalid, fluxapyroxad) and in palladacycle catalyst systems [2][3].

Why Generic Substitution Fails: Positional Isomer and Substrate Reactivity Differences in 3-Bromo-[1,1'-biphenyl]-2-amine Procurement


Brominated 2-aminobiphenyl isomers cannot be treated as interchangeable building blocks because bromine position on the biphenyl scaffold directly dictates cross-coupling reactivity, steric accessibility, and biological target engagement. In Suzuki-Miyaura reactions, the ortho-substituted environment of 3-bromo-[1,1'-biphenyl]-2-amine (bromine adjacent to the amino group on the same ring) imposes distinct steric constraints compared to the 4-bromo and 2'-bromo positional isomers [1]. Furthermore, the 2-aminobiphenyl core itself exhibits non-planar geometry (dihedral angle ~40°) that precludes efficient N-hydroxylation by CYP1A2, whereas 4-aminobiphenyl is planar and readily metabolized to genotoxic intermediates [2]. This steric and electronic non-interchangeability extends to downstream applications: the ortho-amino bromobiphenyl architecture is essential for forming palladacycle catalysts and for constructing the biphenyl-2-amine residue found in commercial carboxamide fungicides [3]. Substituting a 4-bromo or 2'-bromo isomer in these pathways would produce structurally distinct products with altered catalytic or biological properties.

3-Bromo-[1,1'-biphenyl]-2-amine Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Procurement Decisions


Regiospecific Ortho-Bromo Substitution Pattern Enables Tri-Ortho-Substituted Suzuki Coupling

The 3-bromo substitution adjacent to the 2-amino group on the same phenyl ring creates an ortho-bromo/ortho-amino bifunctional scaffold. This regiospecific arrangement enables Suzuki-Miyaura coupling to yield tri-ortho-substituted biphenyl products—a transformation not accessible from 4-bromo-[1,1'-biphenyl]-2-amine (where bromine is para to the amino group on the same ring) or from 2'-bromo-[1,1'-biphenyl]-2-amine (where bromine resides on the non-aminated phenyl ring) . In a comparative study of substituted 2-aminobiphenyl synthesis, the successful coupling to form tri-ortho-substituted biphenyls where two substituents are amines was noted as the first reported example of such a transformation in Suzuki-Miyaura chemistry [1].

Suzuki-Miyaura cross-coupling Tri-ortho-substituted biphenyl Palladium catalysis

Suzuki-Miyaura Synthetic Yield: 56% Isolated from 2,6-Dibromoaniline Under Standard Pd(PPh₃)₄ Conditions

3-Bromo-[1,1'-biphenyl]-2-amine was synthesized via Suzuki-Miyaura cross-coupling of 2,6-dibromoaniline (11.9 mmol) with phenylboronic acid (11.9 mmol, 1.0 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (6.0 equiv) in toluene/EtOH/H₂O under reflux for 24 h, followed by silica gel chromatography (hexanes/CHCl₃), yielding 1.66 g of white solid (56% isolated yield) [1]. This yield represents the efficiency of a single Suzuki coupling on a 2,6-dibromoaniline substrate, where the second bromine remains intact for subsequent functionalization.

Synthetic methodology Isolated yield Biphenylamine preparation

CYP1A2 Inhibition: 7.00 µM IC₅₀ in Human Liver Microsomes

3-Bromo-[1,1'-biphenyl]-2-amine exhibited an IC₅₀ of 7.00 × 10³ nM (7.00 µM) against human cytochrome P450 1A2 (CYP1A2) in human liver microsomes, measured after 5 min preincubation followed by 10 min incubation using LC/MS/MS analysis [1]. This represents weak CYP1A2 inhibitory activity. By class-level inference, 2-aminobiphenyls are generally non-planar (dihedral angle ~40°), which precludes efficient substrate recognition by the P-450I family of hemoproteins that selectively catalyze N-hydroxylation of planar aromatic amines such as 4-aminobiphenyl [2].

Cytochrome P450 Drug metabolism CYP1A2 inhibition

Complete Analytical Characterization: Melting Point, IR, ¹H/¹³C NMR, and HRMS Data

3-Bromo-[1,1'-biphenyl]-2-amine has been fully characterized with quantitative analytical data: m.p. 59–60°C; IR (thin film) 3478, 3381, 3058, 3019, 1611, 1456, 1434, 1058, 754, 701 cm⁻¹; ¹H NMR (400 MHz, CDCl₃) δ 7.48–7.33 (m, 6H), 7.05 (dd, J = 1.5, 7.6 Hz, 1H), 6.68 (dd, J = 7.6, 7.8 Hz, 1H), 4.19 (s, 2H); ¹³C NMR (100 MHz, CDCl₃) δ 141.6, 139.2, 131.9, 129.6, 129.1, 129.1, 128.9, 127.8, 119.0, 109.9; HRMS (ESI) m/z calc'd for C₁₂H₁₁NBr [M + H]⁺: 248.0075, found: 248.0066 [1].

Analytical characterization NMR spectroscopy Quality control

3-Bromo-[1,1'-biphenyl]-2-amine Application Scenarios: Evidence-Based Procurement for Research and Industrial Use


Medicinal Chemistry: CYP1A2 Pharmacological Probe Development

3-Bromo-[1,1'-biphenyl]-2-amine exhibits weak CYP1A2 inhibition (IC₅₀ = 7.00 µM in human liver microsomes) [5]. Medicinal chemistry programs can utilize this compound as a scaffold starting point for developing CYP1A2 pharmacological probes or for evaluating structure-activity relationships around biphenylamine-based enzyme inhibitors. The non-planar 2-aminobiphenyl core (dihedral angle ~40°) distinguishes this scaffold from planar 4-aminobiphenyl analogs that undergo CYP-mediated metabolic activation [2].

Organic Synthesis: Ortho-Directed Cross-Coupling Building Block

The regiospecific 3-bromo substitution adjacent to the 2-amino group on the same phenyl ring enables this compound to function as a building block for sterically congested biaryl products, including tri-ortho-substituted biphenyl systems [5]. Synthetic chemists should select 3-bromo-[1,1'-biphenyl]-2-amine (not the 4-bromo or 2'-bromo positional isomers) when the synthetic route requires an ortho-bromo/ortho-amino bifunctional scaffold where bromine and amine reside on the same ring in adjacent positions.

Agrochemical Intermediate: Carboxamide Fungicide Precursor Scaffold

2-Aminobiphenyl scaffolds serve as key intermediates for commercial carboxamide fungicides including bixafen, boscalid, fluxapyroxad, and pyraziflumid [5]. 3-Bromo-[1,1'-biphenyl]-2-amine provides a brominated 2-aminobiphenyl core that can be further functionalized through cross-coupling chemistry to access novel carboxamide analogs for fungicide discovery and development programs.

Catalyst Development: Palladacycle Precursor

Palladacycles derived from 2-aminobiphenyl compounds are established catalysts for cross-coupling reactions [5]. The bromine substituent on 3-bromo-[1,1'-biphenyl]-2-amine offers an additional synthetic handle for tuning ligand electronic properties or for post-complexation functionalization of palladacycle catalyst systems.

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